molecular formula C27H39NO4 B584669 n-(alpha-Linolenoyl) tyrosine CAS No. 259143-19-6

n-(alpha-Linolenoyl) tyrosine

Cat. No. B584669
CAS RN: 259143-19-6
M. Wt: 441.612
InChI Key: DEQLZTQITSWABQ-GMOGWPNXSA-N
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Description

N-(alpha-Linolenoyl) tyrosine, also known as NLT, is a derivative of tyrosine . It has a molecular formula of C27H39NO4 and a molecular weight of 441.6 g/mol . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-2-[[ (9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an amide bond . The compound is too flexible for conformer generation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 441.6 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 17. Its exact mass and monoisotopic mass are both 441.28790873 g/mol. The topological polar surface area of the compound is 86.6 Ų .

Scientific Research Applications

Parkinson's Disease Research

N-(α-Linolenoyl) tyrosine (NLT) has been investigated for its potential anti-Parkinson properties. Studies have shown that NLT can improve the rotational behavior of rats with unilateral striatal lesions, a model for Parkinson's disease. This improvement is attributed to NLT's ability to increase dopamine levels, turnover, and release in the striatum, similar to the action of D-amphetamine. These findings suggest that NLT may have beneficial effects for patients with Parkinson's disease or other disorders involving dopamine insufficiency (Yehuda, 2002).

Biosynthesis of Cyanogenic Glucosides

Research has identified N-hydroxytyrosine as an intermediate in the biosynthesis of dhurrin, a cyanogenic glucoside found in Sorghum bicolor. This represents the first demonstration of the formation of an alpha-N-hydroxy-amino acid in a biological system, highlighting a significant aspect of plant secondary metabolism (Møller & Conn, 1979).

Hepato-Pancreato-Renal Disorders

A study exploring a disorder resembling hereditary tyrosinemia identified abnormalities in the metabolism of polyunsaturated fatty acids (PUFAs). The disorder, involving optic atrophy, cerebellar degeneration, and exocrine pancreatic hypoplasia, showed a distinctive PUFA profile, with elevated linoleic acid and subnormal linolenic acid. This underscores the importance of tyrosine and its derivatives in understanding complex metabolic disorders (Sharp et al., 1988).

Biochemical Analysis

Biochemical Properties

N-(alpha-Linolenoyl) tyrosine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including fatty acid amide hydrolase, which breaks down the compound into its constituent parts, alpha-linolenic acid and tyrosine . This interaction facilitates the transport of tyrosine across the blood-brain barrier, enhancing dopamine synthesis in the brain . Additionally, this compound has been shown to interact with dopamine receptors, potentially modulating their activity and contributing to its neuroprotective effects .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been observed to increase dopamine levels in the brain, which can enhance neuronal activity and improve motor function . The compound also affects cell signaling pathways, including those involved in dopamine synthesis and release . Furthermore, this compound has been shown to impact gene expression related to dopamine metabolism, potentially leading to long-term changes in neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound is transported across the blood-brain barrier, where it is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine . Tyrosine is then utilized in the synthesis of dopamine, a critical neurotransmitter in the brain . Additionally, this compound may inhibit or activate specific enzymes involved in dopamine metabolism, further enhancing its effects on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products, alpha-linolenic acid and tyrosine, continue to exert effects on cellular function . Long-term studies have shown that this compound can lead to sustained increases in dopamine levels and improved motor function in animal models . The compound’s stability and degradation rate can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to increase dopamine levels and improve motor function without inducing adverse effects . At higher doses, this compound may cause toxicity and other adverse effects, such as dyskinesia and hyperhomocysteinemia . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to dopamine synthesis and metabolism . The compound is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine, which are then utilized in various metabolic processes . Tyrosine is a precursor for dopamine synthesis, while alpha-linolenic acid is involved in the production of other essential fatty acids and signaling molecules . These metabolic pathways highlight the compound’s role in modulating dopamine levels and other biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is transported across the blood-brain barrier by facilitated diffusion, where it is hydrolyzed into its constituent parts . Within the brain, this compound is distributed to various regions involved in dopamine synthesis and release . The compound’s localization and accumulation in these regions contribute to its neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it exerts its effects on dopamine synthesis and release . The compound is localized to specific compartments, such as synaptic vesicles and mitochondria, where it can influence cellular function . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its activity and function .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQLZTQITSWABQ-GMOGWPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does NLT affect dopamine levels in the brain, and how does this relate to its potential in treating Parkinson's disease?

A1: NLT has demonstrated the ability to increase dopamine levels in the brains of rats. [, ] This is significant because Parkinson's disease is characterized by a loss of dopamine-producing cells in the brain, leading to motor control issues. Research suggests that NLT might achieve this by increasing both dopamine production and release within the striatum, a brain region crucial for motor function. [] Additionally, unlike levodopa (L-DOPA), the current gold standard treatment for Parkinson's disease, NLT does not appear to induce rapid tolerance or dyskinesia (involuntary movements) in animal models. []

Q2: What are the key structural features of NLT, and how might these contribute to its properties?

A2: NLT is an amide bond molecule formed by combining L-tyrosine, an amino acid unable to cross the blood-brain barrier on its own, with alpha-linolenic acid, an essential fatty acid. [] While the exact mechanism remains under investigation, it is proposed that the lipophilic nature of the fatty acid chain in NLT might facilitate its passage across the blood-brain barrier, allowing it to reach the brain and exert its effects on dopamine systems. [] Further research is needed to confirm this hypothesis and fully elucidate the structure-activity relationship of NLT.

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